molecular formula C14H14N2O B180019 N-(2-Aminophenyl)-3-methylbenzamide CAS No. 175714-50-8

N-(2-Aminophenyl)-3-methylbenzamide

Cat. No. B180019
M. Wt: 226.27 g/mol
InChI Key: IHQDWIDSWQKEKQ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-methylbenzamide, commonly known as N-(2-amino-phenyl)-3-methyl-benzamide (NAMBA), is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAMBA is a member of the benzamide family of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism Of Action

The exact mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide is not yet fully understood. However, it has been proposed that N-(2-Aminophenyl)-3-methylbenzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-(2-Aminophenyl)-3-methylbenzamide may reduce inflammation and pain.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and analgesic properties, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess other biological activities. For example, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as a cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-Aminophenyl)-3-methylbenzamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess a wide range of biological activities, making it a promising candidate for further research. However, one limitation of N-(2-Aminophenyl)-3-methylbenzamide is that its mechanism of action is not yet fully understood, which may make it difficult to develop new therapies based on this compound.

Future Directions

There are several potential future directions for research on N-(2-Aminophenyl)-3-methylbenzamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of N-(2-Aminophenyl)-3-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Aminophenyl)-3-methylbenzamide, which may lead to the development of new therapies for pain and inflammation. Finally, the antioxidant properties of N-(2-Aminophenyl)-3-methylbenzamide may make it a promising candidate for the development of new therapies for a range of diseases associated with oxidative stress.

Synthesis Methods

The synthesis of N-(2-Aminophenyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 2-aminophenol in the presence of a base to form N-(2-Aminophenyl)-3-methylbenzamide. The synthesis of N-(2-Aminophenyl)-3-methylbenzamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(2-Aminophenyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. Additionally, N-(2-Aminophenyl)-3-methylbenzamide has been shown to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

175714-50-8

Product Name

N-(2-Aminophenyl)-3-methylbenzamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-aminophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

IHQDWIDSWQKEKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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